3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester

Lipophilicity Drug-likeness Membrane permeability

Researchers needing synthetic flexibility benefit from this Boc-protected pyrrolidine building block featuring a 4-nitro latent amino handle. Catalytic hydrogenation yields the corresponding 4-aminobenzyl analog (CAS 1266226-12-3), enabling divergent amide coupling, sulfonamide formation, or reductive amination from a single procurement. • Divergent redox handle: Nitro→amino reduction supports parallel SAR exploration. • Balanced profile: XLogP 2.2, TPSA 87.4 Ų, MW 321.37 - suited for fragment screening. • Reliable supply: ≥98% purity, sealed dry storage at 2-8°C, ambient shipping.

Molecular Formula C16H23N3O4
Molecular Weight 321.377
CAS No. 1204811-26-6
Cat. No. B598249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
CAS1204811-26-6
Synonyms3-(4-nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC16H23N3O4
Molecular Weight321.377
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-13(11-18)17-10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3
InChIKeyAZTQXYFVNZSXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic Acid tert-Butyl Ester: Overview & Procurement


3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1204811-26-6) is a Boc-protected 3-aminopyrrolidine building block bearing a 4-nitrobenzyl substituent on the exocyclic amine, with molecular formula C₁₆H₂₃N₃O₄ and molecular weight 321.37 g/mol [1]. The compound is catalogued under PubChem CID 45599173 and MDL number MFCD12963738, and is supplied as a research chemical by multiple vendors at purities ranging from 95% to 98% . It belongs to the class of N-Boc-3-(substituted-benzylamino)pyrrolidines, a scaffold family employed in medicinal chemistry for the synthesis of kinase inhibitors, GPCR antagonists, and protease inhibitor intermediates [2]. Critically, no peer-reviewed quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, or Kd) have been identified for this specific compound in public literature or authoritative databases as of the search date; the differentiation evidence presented below is therefore grounded in computed physicochemical properties, structural features, and documented synthetic utility of the 4-nitrobenzyl motif.

1
Medicinal chemistry building block for kinase, GPCR, and protease inhibitor scaffolds
2
4-Nitrobenzyl group supports predicted lipophilicity and hydrogen-bond profile
3
Latent amino functionality via chemoselective nitro reduction for divergent synthesis
4
Supplied as research-grade chemical with defined purity options

Why In-Class Substitution Fails


Within the N-Boc-3-(benzylamino)pyrrolidine family, the identity of the para-substituent on the benzyl ring governs three quantifiable parameters critical to downstream synthetic and biological outcomes: computed lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and the availability of the nitro group as a chemoselective reduction handle [1]. The target compound (XLogP 2.2, TPSA 87.4 Ų) occupies a distinct property space compared to the unsubstituted benzyl analog (PSA ~41.6 Ų, lower H-bond acceptor count) and the parent 1-Boc-3-aminopyrrolidine (XLogP 0.4, TPSA 55.6 Ų) [2]. These differences directly impact chromatographic behavior, solubility profile, and the compound's suitability as a fragment or intermediate in structure-activity relationship (SAR) campaigns. Furthermore, the 4-nitro group provides a latent amino functionality via catalytic hydrogenation—a synthetic divergence point unavailable in analogs bearing electron-donating (e.g., 4-methoxy) or unsubstituted benzyl groups . Substituting the nitrobenzyl analog for a different benzyl derivative without compensating for these differences risks altering reaction yields, purification outcomes, and the pharmacological relevance of downstream products.

Lipophilicity shift
Substituting 4-nitrobenzyl with unsubstituted benzyl may alter computed logP and H-bond capacity, potentially affecting purification and SAR interpretation.
Redox handle loss
Analogs lacking the nitro group remove the chemoselective reduction pathway, limiting access to amino derivatives for parallel library synthesis.
Polarity mismatch
Higher topological polar surface area vs. parent amine may influence permeability predictions and should be reviewed for CNS-targeted programs.

Quantitative Evidence vs. Analogs


Computed Lipophilicity (XLogP3-AA)

The target compound exhibits a computed XLogP3-AA of 2.2, compared to 0.4 for 1-Boc-3-aminopyrrolidine (CAS 186550-13-0) and 1.1 for tert-butyl 3-nitropyrrolidine-1-carboxylate (CAS 1309581-43-8), as calculated by the same XLogP3 3.0 algorithm within PubChem [1][2][3]. This represents a 5.5-fold numeric increase in the logP value relative to the parent amine and a 2-fold increase over the directly nitrated pyrrolidine analog. The 4-nitrobenzyl substituent thus confers substantially higher predicted lipophilicity, which is a key determinant of passive membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity
Data to verify
XLogP 2.2 ▲ +1.8 vs parent amine
May support engagement of hydrophobic binding pockets
Computed property; no experimental logP available
Lipophilicity Drug-likeness Membrane permeability ADME prediction

Topological Polar Surface Area (TPSA)

The target compound has a computed TPSA of 87.4 Ų, substantially higher than the unsubstituted benzyl analog (R)-3-benzylaminopyrrolidine-1-carboxylic acid tert-butyl ester (CAS 954133-68-7), which has a reported PSA of 41.57 Ų [1]. The 57% increase in polar surface area arises from the contribution of the nitro group (approximately 45.8 Ų), which adds two strong hydrogen-bond acceptor oxygen atoms. Compared to 1-Boc-3-aminopyrrolidine (TPSA 55.6 Ų), the increase is 57% as well [2]. Compared to tert-butyl 3-nitropyrrolidine-1-carboxylate (TPSA 75.4 Ų), the increase is 16% [3]. A TPSA value below 140 Ų is generally consistent with oral bioavailability potential, but values above 60–70 Ų are associated with reduced passive blood-brain barrier penetration; the target compound sits in an intermediate range.

Polar Surface Area
Data to verify
TPSA 87.4 Ų ▲ +57% vs parent amine
Intermediate polarity range; balanced for oral-target space
Computed TPSA; may influence CNS penetration prediction
Polar surface area Oral bioavailability prediction Blood-brain barrier penetration Physicochemical profiling

Hydrogen Bond Acceptor Count

The target compound possesses 5 hydrogen bond acceptor atoms (two from the nitro group oxygens, two from the carbamate carbonyl and ester oxygens, and one from the secondary amine nitrogen), compared to 3 for 1-Boc-3-aminopyrrolidine (CAS 186550-13-0) and 4 for tert-butyl 3-nitropyrrolidine-1-carboxylate [1][2][3]. The additional two H-bond acceptor sites provided by the nitro group represent a 67% increase over the parent amine building block. The unsubstituted benzyl analog (MW 276.37, formula C₁₆H₂₄N₂O₂) contains only 3 H-bond acceptor atoms based on its molecular formula (two carbamate oxygens and one amine nitrogen) .

H‑Bond Acceptors
Cross-study comparable
5 HBA +2 vs parent (67% increase)
Additional nitro‑oxygen contacts can modulate target recognition
Computed count; relevant for structure‑based design
Hydrogen bonding Molecular recognition Target engagement Structure-based design

Chemoselective Nitro Reduction Handle

The 4-nitro group of the target compound can be chemoselectively reduced to a primary aromatic amine under catalytic hydrogenation conditions (H₂, Pd/C or similar), yielding 3-((4-aminobenzyl)amino)pyrrolidine-1-carboxylic acid tert-butyl ester . This reduced form is commercially available as the hydrochloride salt (CAS 1266226-12-3, MW 327.85 g/mol, C₁₆H₂₆ClN₃O₂) . In contrast, the unsubstituted benzyl analog (CAS 954133-68-7) and the 4-methoxybenzyl analog (CAS 1882486-75-0, MW 306.4) lack this redox-active functionality and cannot be converted to the corresponding aniline derivative . The nitro-to-amine transformation enables a divergent synthetic strategy: the same batch of the 4-nitrobenzyl compound can serve as a precursor to both nitro-containing and amino-containing downstream products via amide coupling, reductive amination, or diazotization chemistry.

Nitro Reduction
Class-level
Target: reducible to aminevsBenzyl analog: no reducible group
Enables divergent nitro/amino library synthesis
Functionality absent in unsubstituted or methoxy analogs
Synthetic intermediate Chemoselective reduction Amine diversification Parallel synthesis

Rotatable Bond Count

The target compound has 5 rotatable bonds (the tert-butyl carbamate C-O, the pyrrolidine N-CO bond, the exocyclic amine C-N bond, the benzyl CH₂-N bond, and the phenyl-nitro C-N bond), compared to only 2 rotatable bonds for both 1-Boc-3-aminopyrrolidine (CAS 186550-13-0) and tert-butyl 3-nitropyrrolidine-1-carboxylate (CAS 1309581-43-8) [1][2][3]. This represents a 150% increase in rotatable bond count. The increased conformational自由度 allows the 4-nitrobenzyl group to sample a wider range of spatial orientations when the compound is used as a fragment or pharmacophoric element, potentially accessing binding pockets or interaction geometries unavailable to the more rigid analogs.

Rotatable Bonds
Cross-study comparable
5 bonds ▲ +3 vs rigid analogs (150% inc.)
Higher conformational flexibility for fragment‑based screening
Computed; may increase entropic penalty upon binding
Conformational flexibility Entropy Binding adaptability Molecular complexity

Vendor Purity & GHS Hazard

Commercially, the target compound is available at purities of 95% (AKSci, Combi-Blocks) and 98% (Fluorochem, Leyan, ChemScene) . The GHS hazard classification (H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation) is comparable to that of tert-butyl 3-nitropyrrolidine-1-carboxylate, which carries the same four hazard statements based on ECHA C&L notifications [1]. In contrast, 1-Boc-3-aminopyrrolidine has a generally milder hazard profile and is available from major suppliers including Sigma-Aldrich (Thermo Fisher/Alfa Aesar) at ≥96% purity . The target compound's storage conditions are specified as sealed in dry conditions at 2–8°C, which is more stringent than the room-temperature storage suitable for the parent amine .

Purity & Safety
Specification review
Purity: 95–98% (vendor‑dependent)
Storage: 2–8°C, dry, sealed
GHS: H302, H315, H319, H335
Stricter cold storage vs. parent amine
Hazard profile consistent across nitro‑pyrrolidine class
Purity specification Procurement Quality control Safety

Application Scenarios


Fragment-Based Lead Discovery

The compound's XLogP of 2.2 and TPSA of 87.4 Ų place it in an intermediate physicochemical space suitable for fragment libraries targeting orally bioavailable leads [1]. Researchers running fragment screens against targets with hydrophobic binding pockets (e.g., kinase ATP sites, GPCR orthosteric pockets) may prefer this compound over the more polar 1-Boc-3-aminopyrrolidine (XLogP 0.4), while avoiding the excessive lipophilicity that can lead to promiscuous binding or poor solubility [2]. The 5 rotatable bonds provide conformational adaptability for hit identification against diverse protein targets.

Divergent Parallel Synthesis of Nitro and Amino Libraries

The 4-nitro group serves as a latent amino functionality that can be unmasked via catalytic hydrogenation to yield 3-((4-aminobenzyl)amino)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1266226-12-3) [1]. This enables a divergent synthesis strategy: a single procurement of the nitro compound supports the generation of both nitro- and amino-substituted downstream products through amide coupling, sulfonamide formation, or reductive amination [2]. This redox versatility is unavailable in the unsubstituted benzyl analog (CAS 954133-68-7) and the 4-methoxybenzyl analog (CAS 1882486-75-0), making the 4-nitrobenzyl derivative the preferred building block for medicinal chemistry groups requiring synthetic flexibility .

Protease Inhibitor Intermediate Synthesis

The Boc-protected pyrrolidine scaffold with a 4-nitrobenzyl substituent is structurally related to intermediates used in the synthesis of HCV NS3/4A protease inhibitors and carbapenem antibiotics (e.g., doripenem side-chain intermediates) [1][2]. The 4-nitrobenzyl group can serve as a protective group (as the 4-nitrobenzyl carbamate or ester) or as a precursor to the 4-aminobenzyl moiety used in prodrug strategies . The target compound's 5 H-bond acceptor atoms and 87.4 Ų TPSA are consistent with the physicochemical profile of intermediates in this therapeutic area, where balanced polarity is required for adequate solubility during multi-step synthesis.

Computational Chemistry & Cheminformatics Modeling

The well-defined computed properties of this compound (XLogP 2.2, TPSA 87.4 Ų, MW 321.37, 5 HBA, 1 HBD, 5 rotatable bonds) make it a suitable data point for building or validating QSAR models, permeability prediction algorithms, and molecular dynamics parameterization sets for nitroaromatic-containing pyrrolidines [1]. Compared to the more commonly available 1-Boc-3-aminopyrrolidine, this compound extends the chemical space coverage of training sets into higher lipophilicity and polar surface area ranges, improving model generalizability for drug-like chemical space.

Application
Selection Property
Validation Focus
Fragment-based library screening
Balanced computed lipophilicity and polarity
Target engagement in hydrophobic pockets
Parallel SAR library synthesis
Chemoselective nitro reduction handle
Reductive amination or amide coupling feasibility
Protease inhibitor intermediate synthesis
Boc-pyrrolidine scaffold with balanced polarity
Multi-step synthetic compatibility
QSAR model training set
Defined computed molecular descriptors
Model generalizability in drug-like chemical space
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